molecular formula C12H25NO4S B8736746 1-(methanesulfonamido)nonan-4-yl acetate CAS No. 63857-26-1

1-(methanesulfonamido)nonan-4-yl acetate

Cat. No.: B8736746
CAS No.: 63857-26-1
M. Wt: 279.40 g/mol
InChI Key: GUKCHZMDALZPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methanesulfonamido)nonan-4-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonyl group attached to a nonan-4-yl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methanesulfonamido)nonan-4-yl acetate typically involves the reaction of nonan-4-yl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Nonan-4-yl acetate+Methanesulfonyl chloride1-[(Methanesulfonyl)amino]nonan-4-yl acetate\text{Nonan-4-yl acetate} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Nonan-4-yl acetate+Methanesulfonyl chloride→1-[(Methanesulfonyl)amino]nonan-4-yl acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(methanesulfonamido)nonan-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.

Scientific Research Applications

1-(methanesulfonamido)nonan-4-yl acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(methanesulfonamido)nonan-4-yl acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context.

Comparison with Similar Compounds

  • 1-[(Methanesulfonyl)amino]octan-4-yl acetate
  • 1-[(Methanesulfonyl)amino]decan-4-yl acetate
  • 1-[(Methanesulfonyl)amino]hexan-4-yl acetate

Comparison: Compared to these similar compounds, 1-(methanesulfonamido)nonan-4-yl acetate may exhibit unique properties due to its specific chain length and functional groups. These differences can influence its reactivity, solubility, and potential applications. For instance, the nonan-4-yl chain may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for certain biological and industrial applications.

Properties

CAS No.

63857-26-1

Molecular Formula

C12H25NO4S

Molecular Weight

279.40 g/mol

IUPAC Name

1-(methanesulfonamido)nonan-4-yl acetate

InChI

InChI=1S/C12H25NO4S/c1-4-5-6-8-12(17-11(2)14)9-7-10-13-18(3,15)16/h12-13H,4-10H2,1-3H3

InChI Key

GUKCHZMDALZPEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCNS(=O)(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (2 g., 0.083 mole) is suspended in benzene (60 ml.) and dimethylformamide (120 ml.). Methanesulfonamide (7.6 g., 0.08 mole) is added and the suspension is heated on the steam bath for two hours. After the mixture is cooled in an ice bath, 1-chloro-4-acetoxynonane (18.5 g., 0.084 mole) is added dropwise with stirring over one hour. The suspension is heated on the steam bath for twenty hours and separated between ethyl acetate and water. After being washed with water, the organic layer is dried over anhydrous magnesium sulfate. Evaporation of the ethyl acetate in vacuo and distillation through a short path column gives the title compound, 11.6 g. (52%), b.p. 182°-185° C./0.08 mm. Anal. Calcd. for C12H25NO4S: C, 51.58; H, 9.02; N, 5.01. Found: C, 52.33; H, 8.84; N, 4.91.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.